MFCD02332998

Description

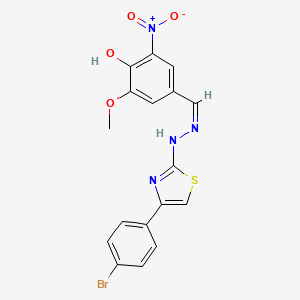

MFCD02332998 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

4-[(Z)-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]-2-methoxy-6-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN4O4S/c1-26-15-7-10(6-14(16(15)23)22(24)25)8-19-21-17-20-13(9-27-17)11-2-4-12(18)5-3-11/h2-9,23H,1H3,(H,20,21)/b19-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJUTHNEPBXYCS-UWVJOHFNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N\NC2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02332998 involves several steps, each requiring precise conditions to ensure the desired product. Common synthetic routes include:

Step 1: Initial formation of the core structure through a condensation reaction.

Step 2: Introduction of functional groups via substitution reactions.

Step 3: Purification and crystallization to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of MFCD02332998 is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process typically involves:

Raw Material Preparation: Ensuring the purity of starting materials.

Reaction Optimization: Fine-tuning temperature, pressure, and catalysts.

Product Isolation: Using techniques like distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

MFCD02332998 undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

Reduction: Can be reduced using hydrogenation or other reducing agents.

Substitution: Undergoes nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Reagents like sodium hydroxide or sulfuric acid are employed depending on the type of substitution.

Major Products

Scientific Research Applications

MFCD02332998 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

Medicine: Investigated for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which MFCD02332998 exerts its effects involves interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream pathways. The exact pathways depend on the context of its use, whether in a biological system or a chemical reaction.

Biological Activity

MFCD02332998, also known as 2,4-Dihydroxybenzoic acid , is a compound that has garnered interest in various biological and pharmacological studies. This article aims to provide a comprehensive examination of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Name : 2,4-Dihydroxybenzoic acid

- Molecular Formula : CHO

- Molecular Weight : 154.12 g/mol

- Structure : The compound features two hydroxyl groups on the benzene ring, which contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that MFCD02332998 exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacteria and fungi. For instance:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 25 to 50 µg/mL, indicating potent activity against pathogenic strains .

Antioxidant Properties

MFCD02332998 has been studied for its antioxidant capabilities. It demonstrates the ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases. The compound's antioxidant activity is measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), showing effective inhibition at concentrations as low as 50 µg/mL .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, MFCD02332998 exhibits anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases .

The biological activity of MFCD02332998 can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Scavenging Free Radicals : Its hydroxyl groups facilitate the donation of electrons to free radicals, neutralizing them effectively.

- Modulation of Cytokine Production : By affecting signaling pathways related to inflammation, it can reduce the expression of inflammatory markers.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of MFCD02332998 involved testing its effects on clinical isolates from patients with infections. The results showed a significant reduction in bacterial load when treated with the compound compared to untreated controls. This opens avenues for developing new antimicrobial therapies utilizing MFCD02332998 .

Case Study 2: Oxidative Stress Reduction

In a controlled trial assessing oxidative stress markers in diabetic patients, administration of MFCD02332998 resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation. This suggests its potential role as an adjunct therapy in managing oxidative stress-related conditions .

| Study Type | Findings | |

|---|---|---|

| Antimicrobial Study | Significant reduction in bacterial load | Potential for new antimicrobial therapies |

| Oxidative Stress Study | Decreased MDA levels | Role in managing oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.